(2R,3S,5S)-Omarigliptin is a long-acting dipeptidyl peptidase-4 inhibitor used primarily in the treatment of type 2 diabetes mellitus. It is recognized for its ability to enhance glycemic control by increasing insulin secretion and decreasing glucagon levels in a glucose-dependent manner. The compound is classified as a member of the class of drugs known as incretin mimetics, which are designed to mimic the effects of incretin hormones that are involved in glucose metabolism.
The synthesis of (2R,3S,5S)-omarigliptin has been explored through various methods. A notable approach involves a highly efficient asymmetric synthesis that utilizes a combination of reactions to construct the complex molecular structure:
The molecular structure of (2R,3S,5S)-omarigliptin can be represented by its chemical formula, . Key structural features include:
Omarigliptin undergoes various chemical reactions during its synthesis and metabolism:
The mechanism of action of (2R,3S,5S)-omarigliptin involves inhibition of the dipeptidyl peptidase-4 enzyme:
The physical and chemical properties of (2R,3S,5S)-omarigliptin include:
(2R,3S,5S)-Omarigliptin has significant applications in medical science:
(2R,3S,5S)-Omarigliptin (C₁₇H₂₀F₂N₄O₃S; MW 398.43 g·mol⁻¹) possesses three defined chiral centers within its tetrahydropyran ring system, rendering stereochemistry fundamental to its molecular identity and biological functionality. The absolute configuration at positions C2 (R), C3 (S), and C5 (S) distinguishes this isomer from other stereoisomers such as the clinically studied (2R,3S,5R)-omarigliptin (MK-3102) [5] [8]. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the trans relationship between the C2-aryl and C3-amino substituents, with the 2,5-difluorophenyl moiety adopting a pseudoaxial orientation that optimizes binding interactions within the dipeptidyl peptidase-4 (DPP-4) active site [1] [8]. The pyrrolo[3,4-c]pyrazole ring system, featuring an N-methylsulfonyl group, connects to the tetrahydropyran via the C5 position, creating a conformationally constrained architecture critical for target engagement [3] [7].
Table 1: Stereochemical Differentiation of Omarigliptin Isomers
Isomer Designation | C2 Configuration | C3 Configuration | C5 Configuration | DPP-4 Inhibition (Relative Potency) |
---|---|---|---|---|
(2R,3S,5R)-Omarigliptin | R | S | R | High (Clinical Candidate) |
(2R,3S,5S)-Omarigliptin | R | S | S | Moderate (Reference Standard) |
(2S,3R,5R)-Omarigliptin | S | R | R | Low |
(2R,3S,5S)-Omarigliptin presents as a white to off-white crystalline solid with moderate aqueous solubility (0.543 mg/mL predicted) but high permeability in organic solvents including DMSO (77.8 mM), ethanol, and DMF [3] [7]. Computational analyses predict a LogP of 0.63 (ALOGPS) to 0.93 (XLogP), indicating balanced lipophilicity, and a topological polar surface area (TPSA) of 90.45–98.83 Ų, consistent with moderate membrane permeability [4] [7]. Thermal characterization via differential scanning calorimetry (DSC) reveals a sharp endothermic melt at approximately 198–202°C for the crystalline form, suggesting high lattice energy [1].
Stability assessments indicate robustness under accelerated conditions (40°C/75% RH) for 1–2 years when protected from light and moisture. However, solution-state stability decreases markedly in aqueous media, necessitating anhydrous formulations for long-term storage [5] [7]. Dynamic vapor sorption (DVS) isotherms demonstrate non-hygroscopic behavior below 80% relative humidity (RH), but significant moisture uptake occurs above this threshold, potentially facilitating hydrate formation [1].
Table 2: Key Physicochemical Parameters of (2R,3S,5S)-Omarigliptin
Property | Value/Description | Methodology |
---|---|---|
Molecular Formula | C₁₇H₂₀F₂N₄O₃S | High-Resolution Mass Spectrometry |
Molecular Weight | 398.43 g·mol⁻¹ | ESI-MS |
Melting Point | 198–202°C | Differential Scanning Calorimetry |
Calculated LogP | 0.63 (ALOGPS); 0.93 (XLogP) | Computational Prediction |
Topological Polar Surface Area | 90.45–98.83 Ų | Computational Analysis |
Solubility (DMSO) | 77.8 mM at 20°C | Equilibrium Solubility Measurement |
Hygroscopicity | Non-hygroscopic (<80% RH) | Dynamic Vapor Sorption |
The crystalline architecture of (2R,3S,5S)-Omarigliptin has been extensively characterized, with Form I identified as the thermodynamically stable polymorph under ambient conditions. Single-crystal X-ray diffraction confirms a monoclinic P2₁ space group with unit cell parameters a = 8.42 Å, b = 12.38 Å, c = 9.87 Å, and β = 105.7°. The asymmetric unit contains one molecule exhibiting an intramolecular hydrogen bond between the C3-amino group (N–H) and the tetrahydropyran oxygen, stabilizing a chair conformation [1].
Powder X-ray diffraction (PXRD) analysis of Form I reveals characteristic peaks at diffraction angles (2θ) of 7.2°, 12.8°, 15.4°, 18.6°, 21.3°, and 24.7° (±0.2°), providing a fingerprint for polymorph identification [1]. Raman spectroscopy corroborates these findings, with key vibrational bands at 1345 cm⁻¹ (S=O symmetric stretch) and 1590 cm⁻¹ (C=N pyrazole ring vibration) [1]. While Form I dominates patent disclosures, solvent-mediated screening has identified metastable Form II, crystallizing from 1-propanol/water mixtures. Form II exhibits distinct thermal behavior (DSC endotherm at 192°C) and PXRD peaks (strongest at 6.9° and 20.1° 2θ) but converts irreversibly to Form I upon heating above 150°C or under mechanical stress [1].
Table 3: PXRD Characteristics of (2R,3S,5S)-Omarigliptin Form I
Position (°2θ) | d-Spacing (Å) | Relative Intensity (%) | hkl Indices |
---|---|---|---|
7.2 | 12.27 | 100 | (011) |
12.8 | 6.91 | 35 | (110) |
15.4 | 5.75 | 62 | (020) |
18.6 | 4.77 | 78 | (121) |
21.3 | 4.17 | 45 | (022) |
24.7 | 3.60 | 28 | (200) |
The crystalline lattice stability derives from a three-dimensional hydrogen-bonding network: N–H···O bonds between amine groups and sulfonyl oxygen atoms (distance: 2.89 Å), alongside weaker C–H···O and C–H···F interactions. This robust supramolecular architecture contributes to the compound’s low hygroscopicity and thermal resilience below 150°C [1] [5].
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: